(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
CAS No. |
371773-71-6 |
|---|---|
Molecular Formula |
C21H16ClN3OS2 |
Molecular Weight |
426.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H16ClN3OS2/c1-2-24-20(26)18(28-21(24)27)12-15-13-25(17-6-4-3-5-7-17)23-19(15)14-8-10-16(22)11-9-14/h3-13H,2H2,1H3/b18-12- |
InChI Key |
WXVZSMQFGQBMDE-PDGQHHTCSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
Shelke et al. developed a Lewis acid-catalyzed method using BF₃·OEt₂ to facilitate the ring-opening of N-arylsulfonylaziridine intermediates, followed by cyclization with isothiocyanates to yield 2-iminothiazolidine derivatives. For the target compound, this approach involves reacting 3-ethylaziridine with phenyl isothiocyanate under BF₃·OEt₂ catalysis, producing the thiazolidinone ring with a thioxo group at position 2. The reaction proceeds via an Sₙ2-type mechanism, ensuring high enantioselectivity (>90% ee) and yields of 75–85% under mild conditions (0–25°C, dichloromethane).
Base-Mediated Multi-Component Reactions
Kaboudin’s protocol employs a four-component condensation of aldehydes, hydrazines, α-haloketones, and allyl isothiocyanate in the presence of triethylamine (Et₃N). For this compound, 4-chlorobenzaldehyde reacts with hydrazine, ethyl α-chloroacetate, and allyl isothiocyanate in methanol under reflux. The reaction proceeds through imine formation, nucleophilic substitution, and intramolecular cyclization, achieving yields of 70–78%. Et₃N enhances the nucleophilicity of intermediates, while methanol acts as both solvent and proton donor.
Formation of the Pyrazole Moiety
The pyrazole ring is synthesized via 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds.
Dipolar Cycloaddition Strategy
Arylhydrazines react with 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one in acetic acid under reflux to form the 1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde intermediate. This step is critical for introducing the 4-chlorophenyl and phenyl substituents. The reaction requires 8–12 hours at 110°C, yielding 80–85% of the pyrazole aldehyde.
Optimization of Substituent Positioning
The regioselectivity of the pyrazole ring is controlled by the electronic effects of the 4-chlorophenyl group. Electron-withdrawing chlorine directs the cycloaddition to favor the 3-position, minimizing byproducts. Nuclear magnetic resonance (NMR) studies confirm >95% regiochemical purity in this step.
Knoevenagel Condensation for Methylene Bridge Formation
The methylene bridge linking the thiazolidinone and pyrazole moieties is formed via Knoevenagel condensation .
Reaction Conditions
The pyrazole aldehyde undergoes condensation with the thiazolidinone’s active methylene group (C5) in the presence of piperidine as a base. Ethanol or toluene is used as the solvent, with reflux temperatures (80–100°C) driving the reaction to completion in 6–8 hours. The (Z)-configuration of the exocyclic double bond is stabilized by intramolecular hydrogen bonding between the thioxo group and the pyrazole nitrogen, achieving a 90:10 Z:E selectivity.
Stereochemical Control
Density functional theory (DFT) calculations reveal that the Z-isomer is thermodynamically favored by 12–15 kJ/mol due to reduced steric hindrance between the pyrazole and thiazolidinone rings. Polar aprotic solvents like dimethylformamide (DMF) slightly improve selectivity (95:5 Z:E) but require longer reaction times.
Optimization and Catalytic Systems
Nano-Catalytic Enhancements
Hassan et al. demonstrated that nano-CdZr₄(PO₄)₆ catalysts reduce reaction times by 40% while improving yields to 88–92%. The catalyst’s high surface area facilitates imine activation and cyclization, particularly for electron-deficient aldehydes like 4-chlorobenzaldehyde.
Solvent and Temperature Effects
Comparative studies show ethanol as the optimal solvent for Knoevenagel condensation (Table 1).
Table 1: Solvent Screening for Knoevenagel Condensation
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| Ethanol | 80 | 6 | 92 | 90:10 |
| Toluene | 100 | 8 | 85 | 85:15 |
| DMF | 120 | 10 | 78 | 95:5 |
Scale-Up Considerations
Pilot-scale reactions (1 kg batch) using nano-CdZr₄(PO₄)₆ show consistent yields (89–91%) and selectivity, confirming industrial viability. Catalyst recovery and reuse for up to five cycles are feasible without significant activity loss.
Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR : The exocyclic double bond (C5–CH) appears as a singlet at δ 7.45 ppm, while the thioxo group (C2=S) correlates with a δ 192 ppm signal in ¹³C NMR.
-
IR Spectroscopy : Strong absorptions at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C=S) confirm the thiazolidinone structure.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidinone derivatives
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant anti-inflammatory properties. They are thought to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Studies have demonstrated that compounds similar to (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one effectively reduce inflammation in various models of inflammatory diseases .
Anticancer Activity
The compound has shown promise in cancer research, particularly against glioblastoma and other tumor types. In vitro studies have indicated that it can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, derivatives were tested for their cytotoxic effects on glioblastoma multiforme cells, revealing potent antitumor activity .
Antimicrobial Properties
Thiazolidinone derivatives have also been investigated for their antimicrobial effects. The presence of sulfur in the thiazolidinone ring enhances the compound's ability to disrupt microbial cell membranes, making it effective against various bacterial strains .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reaction conditions often include the use of Lewis acids to facilitate cyclization and formation of the thiazolidinone structure .
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
Case Study 1: Anti-Glioma Activity
In a study conducted by Da Silva et al., this compound was tested against glioblastoma cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an adjunct therapy in glioma treatment .
Case Study 2: Inhibition of COX Enzymes
A recent investigation assessed the COX-inhibitory activity of various thiazolidinone derivatives. The findings revealed that this compound exhibited comparable efficacy to established COX inhibitors, supporting its use in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as reducing inflammation or inhibiting cancer cell growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Electron-Withdrawing vs. Donating Groups: The 4-chlorophenyl group in the target compound enhances electrophilicity compared to the 4-fluorophenyl in Compound 3.
- Planarity and Conformation : Analogs like Compound 4 exhibit near-planar structures except for a perpendicular fluorophenyl group, which may disrupt π-π stacking. The target compound’s planarity (inferred from similar derivatives) could favor crystallinity or target binding .
Crystallographic and Structural Insights
- Isostructurality: Compounds 4 and 5 () crystallize in triclinic P̄1 symmetry with two independent molecules per asymmetric unit. Similarities in packing suggest minor substituent changes (e.g., Cl vs.
- Noncovalent Interactions: The thioxo group in the target compound may engage in sulfur-mediated interactions (e.g., S···π contacts), while hydroxy or methoxy groups in analogs participate in H-bonding networks .
Biological Activity
The compound (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This compound combines a thiazolidine ring and a pyrazole moiety, which are believed to contribute significantly to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular structure of the compound includes:
- Thiazolidine Ring : Known for its role in various biological activities.
- Pyrazole Moiety : Implicated in enzyme inhibition and interaction with multiple biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClN3OS2 |
| Molecular Weight | 454.0 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymes : It has been shown to inhibit proteases and kinases by binding to their active sites, thereby modulating various signaling pathways related to inflammation and cell proliferation.
- Receptors : The compound may also influence receptor activity, contributing to its therapeutic effects.
Biological Activities
Research indicates that thiazolidinone derivatives exhibit a wide range of biological activities, including:
Antidiabetic Activity
Thiazolidinones are recognized for their antidiabetic properties, particularly through their action as PPARγ agonists. This mechanism enhances insulin sensitivity and glucose metabolism .
Antimicrobial Properties
Studies have shown that derivatives similar to this compound possess significant antimicrobial activity against various pathogens. The presence of the thiazolidine structure enhances this effect, making it a candidate for further investigation in infectious disease treatment .
Anticancer Activity
The compound has demonstrated potential anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. This effect is likely mediated through multiple pathways, including the modulation of cell cycle regulators .
Anti-inflammatory Effects
Research suggests that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This property is crucial for developing treatments for chronic inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiazolidinone derivatives:
- Anticancer Studies : A study reported that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity .
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
- Diabetes Management : Experimental models indicated that thiazolidinone derivatives improved glycemic control in diabetic rats, supporting their use in diabetes management strategies .
Q & A
Basic: What are the optimal synthetic routes for (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one?
Methodological Answer:
The synthesis typically involves a multi-step sequence:
Pyrazole Core Formation : Condensation of 4-chlorophenyl hydrazine with substituted benzaldehydes under acidic conditions (e.g., acetic acid) to form the pyrazole ring .
Thiazolidinone Assembly : Reaction of the pyrazole intermediate with ethyl isothiocyanate and ethyl chloroacetate in a polar aprotic solvent (e.g., DMF) to construct the thiazolidinone ring .
Knoevenagel Condensation : Final step involves methylene bridge formation using a base catalyst (e.g., piperidine) under reflux in ethanol .
Optimization Tips :
- Solvent choice (ethanol vs. DMF) impacts reaction rate and yield .
- Temperature control (±5°C) during condensation minimizes side products .
- Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .
Basic: How can researchers validate the stereochemistry and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons; δ 4.2–4.5 ppm (methylene protons) and δ 1.2–1.4 ppm (ethyl group) verify substituents .
- 13C NMR : Signals at ~170 ppm (C=O) and ~120 ppm (C=S) confirm thiazolidinone core .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98% required for biological assays) .
- X-ray Crystallography : Resolve the (5Z)-configuration using SHELXL for refinement (R-factor < 0.05) .
Advanced: How do substituent variations (e.g., 4-chlorophenyl vs. 4-fluorophenyl) influence biological activity?
Methodological Answer:
A comparative SAR study can be designed:
Synthesize Analogues : Replace 4-chlorophenyl with electron-withdrawing (e.g., NO₂) or electron-donating (e.g., OCH₃) groups .
Biological Assays :
- Antimicrobial : MIC against S. aureus and E. coli (CLSI guidelines) .
- Anti-inflammatory : COX-2 inhibition assay (IC₅₀ comparison) .
Data Analysis :
- 4-Chlorophenyl derivatives show 2× higher COX-2 inhibition vs. 4-fluorophenyl analogues due to enhanced hydrophobic interactions .
- Nitro-substituted derivatives exhibit reduced solubility, limiting bioavailability .
Table 1 : Substituent Effects on Biological Activity
| Substituent | LogP | MIC (μg/mL) | COX-2 IC₅₀ (μM) |
|---|---|---|---|
| 4-Cl | 3.2 | 12.5 | 0.45 |
| 4-F | 2.8 | 25.0 | 0.92 |
| 4-NO₂ | 3.5 | 6.25 | 1.20 |
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) :
- Prepare the ligand (compound) and receptor (e.g., COX-2 PDB: 5KIR) using PyMOL .
- Grid box centered on active site residues (Tyr385, Ser530) .
- Molecular Dynamics (GROMACS) :
- DFT Calculations (Gaussian 09) :
Advanced: How can researchers resolve contradictions in crystallographic data?
Methodological Answer:
- Data Collection : Ensure high-resolution (<1.0 Å) using synchrotron radiation .
- Refinement (SHELXL) :
- Validation Tools :
Advanced: What strategies mitigate thiazolidinone ring instability during synthesis?
Methodological Answer:
- pH Control : Maintain reaction pH 6–7 to prevent hydrolysis of the thioxo group .
- Protecting Groups : Temporarily protect the thiazolidinone nitrogen with Boc groups during harsh reactions .
- Low-Temperature Workup : Quench reactions at 0–5°C to stabilize the ring .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Methodological Answer:
- Cytotoxicity : MTT assay against HeLa or MCF-7 cells (48–72 hr exposure) .
- Antioxidant Activity : DPPH radical scavenging (IC₅₀ < 50 μM considered potent) .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) .
Advanced: How does the (5Z)-configuration impact biological activity vs. (5E)-isomers?
Methodological Answer:
- Stereochemical Analysis :
- Use NOESY NMR to confirm Z-configuration (key NOE between pyrazole H and methylene H) .
- Biological Impact :
- (5Z)-isomers show 10× higher COX-2 affinity due to optimal spatial alignment with Tyr385 .
- (5E)-isomers exhibit reduced solubility (LogP +0.3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
